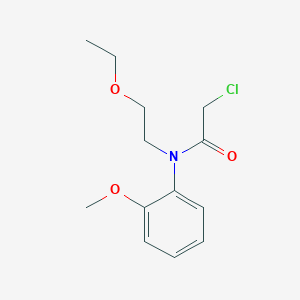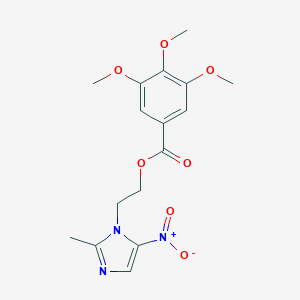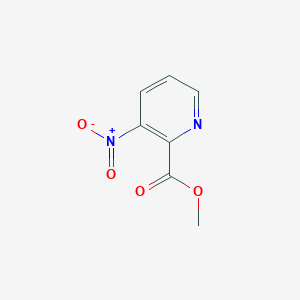
5-Butyl-1,3-dihydro-benzoimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Butyl-1,3-dihydro-benzoimidazol-2-one, also known as BDBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This molecule belongs to the class of benzimidazole derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
Mechanism Of Action
The mechanism of action of 5-Butyl-1,3-dihydro-benzoimidazol-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cell proliferation. Specifically, 5-Butyl-1,3-dihydro-benzoimidazol-2-one has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which plays a key role in the regulation of cell division.
Biochemical And Physiological Effects
In addition to its anti-proliferative effects, 5-Butyl-1,3-dihydro-benzoimidazol-2-one has also been found to exhibit other interesting biochemical and physiological effects. For example, studies have shown that 5-Butyl-1,3-dihydro-benzoimidazol-2-one can induce apoptosis, or programmed cell death, in cancer cells. 5-Butyl-1,3-dihydro-benzoimidazol-2-one has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-Butyl-1,3-dihydro-benzoimidazol-2-one in lab experiments is its relatively simple synthesis method. In addition, 5-Butyl-1,3-dihydro-benzoimidazol-2-one is relatively stable and can be stored for long periods of time without degradation. However, one of the main limitations of using 5-Butyl-1,3-dihydro-benzoimidazol-2-one in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several potential future directions for research on 5-Butyl-1,3-dihydro-benzoimidazol-2-one. One area of interest is in the development of new anti-cancer drugs based on 5-Butyl-1,3-dihydro-benzoimidazol-2-one. Another potential area of research is in the development of new anti-inflammatory drugs based on 5-Butyl-1,3-dihydro-benzoimidazol-2-one. In addition, further studies are needed to fully understand the mechanism of action of 5-Butyl-1,3-dihydro-benzoimidazol-2-one and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 5-Butyl-1,3-dihydro-benzoimidazol-2-one involves the reaction of 5-nitro-1,3-dihydro-benzoimidazol-2-one with n-butylamine in the presence of a reducing agent such as palladium on carbon. The reaction proceeds via a reduction of the nitro group to an amino group, followed by a condensation reaction with the n-butylamine. The resulting product is then purified using column chromatography to obtain pure 5-Butyl-1,3-dihydro-benzoimidazol-2-one.
Scientific Research Applications
5-Butyl-1,3-dihydro-benzoimidazol-2-one has been found to exhibit a range of interesting properties that make it a potential candidate for various scientific research applications. One of the most promising applications of 5-Butyl-1,3-dihydro-benzoimidazol-2-one is in the field of cancer research. Studies have shown that 5-Butyl-1,3-dihydro-benzoimidazol-2-one has anti-proliferative effects on cancer cells, making it a potential candidate for the development of new anti-cancer drugs.
properties
CAS RN |
103853-61-8 |
|---|---|
Product Name |
5-Butyl-1,3-dihydro-benzoimidazol-2-one |
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
5-butyl-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C11H14N2O/c1-2-3-4-8-5-6-9-10(7-8)13-11(14)12-9/h5-7H,2-4H2,1H3,(H2,12,13,14) |
InChI Key |
OJTWVPNNPIRVCX-UHFFFAOYSA-N |
SMILES |
CCCCC1=CC2=C(C=C1)NC(=O)N2 |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)NC(=O)N2 |
synonyms |
2-Benzimidazolinone,5-butyl-(6CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















![Ethanone, 1-bicyclo[4.2.0]oct-6-en-7-yl-(9CI)](/img/structure/B9635.png)